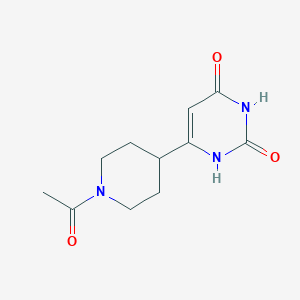6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 2097963-34-1
Cat. No.: VC3146174
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097963-34-1 |
|---|---|
| Molecular Formula | C11H15N3O3 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 6-(1-acetylpiperidin-4-yl)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H15N3O3/c1-7(15)14-4-2-8(3-5-14)9-6-10(16)13-11(17)12-9/h6,8H,2-5H2,1H3,(H2,12,13,16,17) |
| Standard InChI Key | SDHDURXVZDNIHX-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)C2=CC(=O)NC(=O)N2 |
| Canonical SMILES | CC(=O)N1CCC(CC1)C2=CC(=O)NC(=O)N2 |
Introduction
Chemical Structure and Properties
6-(1-Acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine-2,4-dione core (also known as uracil when unsubstituted) with a 1-acetylpiperidin-4-yl group attached at the 6-position. The molecular structure features multiple functional groups that contribute to its chemical behavior and potential biological activity.
Core Structure Analysis
The pyrimidine-2,4-dione scaffold is a heterocyclic structure containing two nitrogen atoms in a six-membered ring with carbonyl groups at positions 2 and 4. This core structure is found in several biologically active compounds and pharmaceuticals. The presence of the 1-acetylpiperidin-4-yl substituent at position 6 likely modifies the electronic properties and three-dimensional conformation of the molecule, potentially influencing its biological activity and physicochemical properties.
Similar compounds like 6-(4-methylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione show important structural features that may be comparable to our target compound . Both compounds share the pyrimidine-2,4-dione core with a nitrogen-containing heterocycle at position 6, suggesting potential similarities in their chemical behavior and biological interactions.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione likely possesses the following properties:
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C11H15N3O3 |
| Molecular Weight | Approximately 237.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF); limited water solubility |
| Hydrogen Bond Donors | 1-2 (NH groups) |
| Hydrogen Bond Acceptors | 3-4 (carbonyl groups and nitrogen atoms) |
| LogP | Moderately lipophilic |
| pKa | Weakly acidic NH groups (likely pKa range 8-10) |
Synthesis Pathways
General Synthetic Approaches
The synthesis of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione likely follows established methods for constructing substituted pyrimidine-2,4-diones. Based on related compounds in the literature, several potential synthetic routes can be proposed.
Proposed Synthetic Strategies
A promising approach may involve the reaction of a suitable 6-aminouracil derivative with 1-acetylpiperidine-4-carboxylic acid or a related reactive intermediate. Similar synthetic methods have been reported for structurally related compounds, such as the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives from 6-amino-1,3-disubstituted uracils .
The search results indicate that 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione has been synthesized and characterized . The synthetic methods for this compound could potentially be adapted for the synthesis of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione by using appropriate starting materials and reaction conditions.
A potential synthetic route might involve:
-
Preparation of a suitable 6-chloro or 6-bromo pyrimidine-2,4-dione derivative
-
Coupling with 1-acetylpiperidine-4-amine or 4-amino-1-acetylpiperidine
-
Optimization of reaction conditions (solvent, temperature, catalyst) to improve yield and purity
Structural Relationships with Similar Compounds
Comparative Analysis
Comparing 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione with other structurally related compounds provides insights into potential structure-activity relationships. The table below compares several related pyrimidine-2,4-dione derivatives:
Key Structural Elements
The presence of the 1-acetylpiperidin-4-yl group at position 6 of the pyrimidine-2,4-dione core may confer specific properties:
Computational Analysis and Modeling
Molecular Docking Predictions
Molecular docking studies, similar to those performed with pyrido[2,3-d]pyrimidine-2,4-dione derivatives , could provide insights into potential binding modes of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione with target proteins. Such studies would help predict:
-
Key binding interactions with potential therapeutic targets
-
Structural modifications that might enhance binding affinity and selectivity
-
Comparative analysis with known active compounds
QSAR (Quantitative Structure-Activity Relationship) Considerations
QSAR models developed for similar pyrimidine-2,4-dione derivatives could potentially be applied to predict the activity of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione. Important molecular descriptors might include:
-
Electronic parameters (charge distribution, dipole moment)
-
Steric parameters (molecular volume, surface area)
-
Hydrophobic parameters (logP, molecular lipophilicity potential)
Future Research Directions
Synthesis and Characterization
Future research should focus on developing efficient synthetic routes to 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione and its analogs, followed by comprehensive characterization using various analytical techniques.
Biological Evaluation
Screening against a panel of enzymes, receptors, and cellular assays would help identify potential biological targets and therapeutic applications. Based on the activities of similar compounds, initial screening might focus on:
-
Neurotransmitter receptor binding studies (especially mGluR4)
-
Cell proliferation assays to assess potential anticancer activity
Structure-Activity Relationship Studies
Systematic modification of the core structure and substituents would provide valuable information on structure-activity relationships, potentially leading to more potent and selective analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume